molecular formula C19H18O4 B11996315 6-ethyl-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

6-ethyl-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B11996315
M. Wt: 310.3 g/mol
InChI Key: QMDCRBWDRCCZTI-UHFFFAOYSA-N
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Description

6-ethyl-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired flavonoid structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.

    Industry: May be used in the development of pharmaceuticals, cosmetics, and other products.

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact mechanism depends on the specific biological context and requires further research.

Comparison with Similar Compounds

Similar Compounds

    7-methoxyflavone: A flavonoid with similar structural features but lacking the ethyl group.

    4H-chromen-4-one derivatives: Compounds with variations in the substituents on the chromenone core.

Uniqueness

6-ethyl-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

6-ethyl-7-methoxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O4/c1-4-12-9-15-18(10-17(12)22-3)23-11-16(19(15)20)13-5-7-14(21-2)8-6-13/h5-11H,4H2,1-3H3

InChI Key

QMDCRBWDRCCZTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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